![molecular formula C9H9BrF2O B2862306 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol CAS No. 2022269-20-9](/img/structure/B2862306.png)
1-(3-Bromophenyl)-2,2-difluoropropan-1-ol
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can be analyzed by studying the reaction mechanisms, the reagents used, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the connectivity of atoms in the molecule, the types of bonds present, and the spatial arrangement of atoms .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various experimental techniques. The type of reactions that a compound undergoes can provide information about its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications
Pharmacokinetic Studies
This compound has been used in pharmacokinetic studies, particularly in the characterization of 1-(3’-bromophenyl)-heliamine (BH), an anti-arrhythmias agent . The study focused on the pharmacokinetic characterization of BH and the identification of its metabolites .
Metabolite Identification
The compound is used in the identification of metabolites both in vitro and in vivo . A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Absorption and Metabolism Studies
The compound is used in absorption and metabolism studies of BH in vitro and in vivo . These studies provide guidance for future in-depth studies on this compound .
Synthesis of Monoisomeric Phthalocyanines
The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . These are large, planar molecules used in dyes and pigments .
Synthesis of Phthalocyanine-Fullerene Dyads
The compound is also used in the synthesis and characterization of phthalocyanine-fullerene dyads . These are complex molecules with potential applications in organic solar cells .
Crystal Structure Determination
The compound is used in the determination of crystal structures . Single crystals of a related compound were analyzed by X-ray diffraction to determine the compound structure .
Mechanism of Action
Target of Action
Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of the suzuki–miyaura coupling, bromophenyl compounds are known to participate in transmetalation, a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds are known to be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL reached 100 ± 045 h after oral administration .
Result of Action
Bromophenyl compounds are known to participate in the suzuki–miyaura coupling, a key process in the synthesis of various organic compounds .
Action Environment
It is known that the suzuki–miyaura coupling, in which bromophenyl compounds participate, can be influenced by various factors such as temperature, solvent, and the presence of a base .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQNUALKQFFQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Br)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2,2-difluoropropan-1-ol |
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